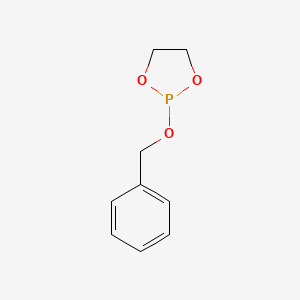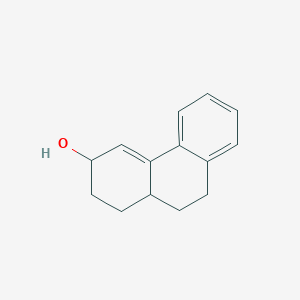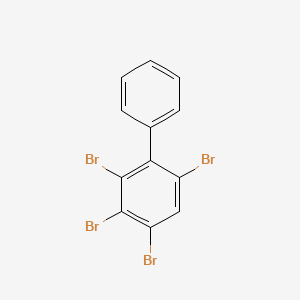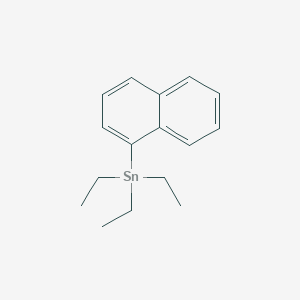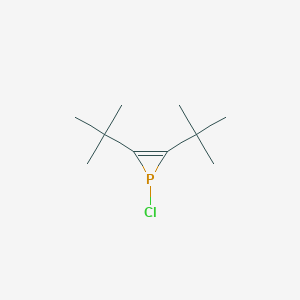
2,3-Di-tert-butyl-1-chloro-1H-phosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is a unique organophosphorus compound characterized by a three-membered ring containing phosphorus. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-chloro-1H-phosphirene typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2,3-Di-tert-butyl-1H-phosphirene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-tert-butyl-1-chloro-1H-phosphirene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2,3-Di-tert-butyl-1-alkoxy-1H-phosphirene or 2,3-Di-tert-butyl-1-amino-1H-phosphirene.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2,3-Di-tert-butyl-1H-phosphirene.
Aplicaciones Científicas De Investigación
2,3-Di-tert-butyl-1-chloro-1H-phosphirene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a subject of study in organophosphorus chemistry.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Used in the synthesis of specialized chemicals and materials, including catalysts and ligands for various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3-Di-tert-butyl-1-chloro-1H-phosphirene exerts its effects involves the reactivity of the phosphorus center. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new phosphorus-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Di-tert-butyl-1H-phosphirene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,3-Di-tert-butyl-1-bromo-1H-phosphirene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2,3-Di-tert-butyl-1-iodo-1H-phosphirene: Contains an iodine atom, making it more reactive in substitution reactions compared to the chloro derivative.
Uniqueness
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the chlorine atom. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
| 118398-72-4 | |
Fórmula molecular |
C10H18ClP |
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
2,3-ditert-butyl-1-chlorophosphirene |
InChI |
InChI=1S/C10H18ClP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h1-6H3 |
Clave InChI |
VKPUHRYZAQEQQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(P1Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






